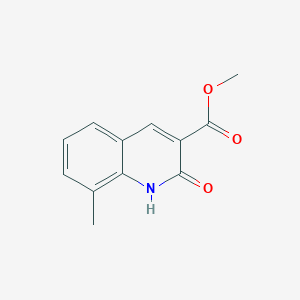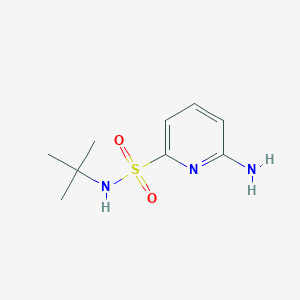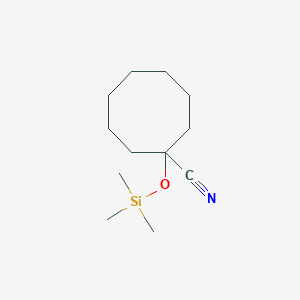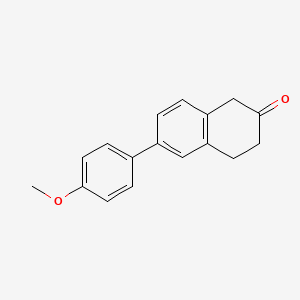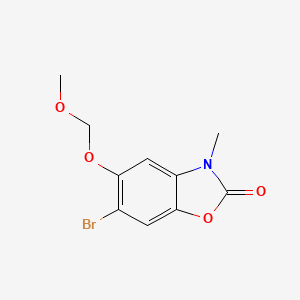
Tert-butyl 4-(4-acetamidophenyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(4-acetamidophenyl)piperidine-1-carboxylate typically involves the following steps:
Acetylation of 4-aminophenol: The starting material, 4-aminophenol, is acetylated using acetic anhydride to form 4'-acetamidophenol.
Piperidine Formation: The acetylated product is then reacted with piperidine in the presence of a suitable catalyst to form the piperidine ring.
Tert-butyl Esterification: Finally, the piperidine derivative is treated with tert-butyl chloroformate to introduce the tert-butyl ester group, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is also encouraged to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: Tert-butyl 4-(4-acetamidophenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to reduce the piperidine ring or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkyl halides and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Piperidine-1-carboxylate derivatives with oxo groups.
Reduction Products: Reduced piperidine derivatives or other reduced functional groups.
Substitution Products: Substituted piperidine or aromatic derivatives.
Aplicaciones Científicas De Investigación
Tert-butyl 4-(4-acetamidophenyl)piperidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound can be used as a probe in biological studies to investigate the interaction of piperidine derivatives with biological targets.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism by which tert-butyl 4-(4-acetamidophenyl)piperidine-1-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to a biological response.
Comparación Con Compuestos Similares
Tert-butyl 4-(4-acetamidophenyl)piperidine-1-carboxylate is similar to other piperidine derivatives, such as:
N-Boc-4-piperidineacetaldehyde: Used as a linker in PROTAC development for targeted protein degradation.
4-tert-Butylphenol: Used in the production of epoxy resins and curing agents.
Uniqueness: What sets this compound apart from other similar compounds is its specific structural features, such as the presence of the tert-butyl group and the acetamidophenyl moiety, which confer unique chemical and biological properties.
Propiedades
IUPAC Name |
tert-butyl 4-(4-acetamidophenyl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-13(21)19-16-7-5-14(6-8-16)15-9-11-20(12-10-15)17(22)23-18(2,3)4/h5-8,15H,9-12H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIYLBNMLHGTKFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2CCN(CC2)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

